molecular formula C21H21FN2O4S B2927436 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide CAS No. 895785-67-8

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide

Cat. No.: B2927436
CAS No.: 895785-67-8
M. Wt: 416.47
InChI Key: NFOOFHPGOPDXFX-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method includes the formation of the thiazole ring through a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base . The resulting thiazole intermediate is then coupled with a fluorophenyl group and subsequently reacted with 3,4,5-trimethoxybenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may act as an inhibitor of certain kinases, thereby interfering with signal transduction processes that are critical for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide is unique due to its combination of a thiazole ring with a fluorophenyl group and a trimethoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c1-26-17-10-14(11-18(27-2)19(17)28-3)20(25)23-9-8-16-12-29-21(24-16)13-4-6-15(22)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOOFHPGOPDXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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